molecular formula C7H11NO B047195 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one CAS No. 111862-11-4

3,4,5-Trimethyl-3,4-dihydropyrrol-2-one

Cat. No. B047195
M. Wt: 125.17 g/mol
InChI Key: LFPKRQPACWFFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trimethyl-3,4-dihydropyrrol-2-one, also known as TMDP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. TMDP is a versatile organic compound that has been synthesized using various methods.

Scientific Research Applications

3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities. It has also been used as a building block in the synthesis of various bioactive compounds.

Mechanism Of Action

The mechanism of action of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one is not fully understood. However, studies have shown that 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has also been found to induce apoptosis in cancer cells by activating the caspase cascade.

Biochemical And Physiological Effects

3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has been found to exhibit various biochemical and physiological effects. Studies have shown that 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one reduces the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has also been found to reduce the levels of prostaglandin E2 (PGE2), a lipid mediator that plays a key role in the inflammatory response. In addition, 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one is also a versatile building block that can be used in the synthesis of various bioactive compounds. However, 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has some limitations. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, the mechanism of action of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one. One direction is the development of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one-based therapeutics for the treatment of inflammatory diseases and cancer. Another direction is the synthesis of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one derivatives with improved bioactivity and selectivity. 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one can also be used as a building block in the synthesis of novel materials with unique properties. Finally, the mechanism of action of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one can be further elucidated to better understand its potential therapeutic applications.
Conclusion:
In conclusion, 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one is a versatile organic compound that has gained significant attention in scientific research due to its unique properties. 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has been synthesized using various methods and has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities. 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one, including the development of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one-based therapeutics and the synthesis of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one derivatives with improved bioactivity and selectivity.

Synthesis Methods

3,4,5-Trimethyl-3,4-dihydropyrrol-2-one can be synthesized using various methods, including the reaction of 2-methyl-3-butyn-2-ol with ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of 2-methyl-3-butyn-2-ol with acetic anhydride in the presence of a catalytic amount of sulfuric acid. Both methods yield 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one in good yields.

properties

CAS RN

111862-11-4

Product Name

3,4,5-Trimethyl-3,4-dihydropyrrol-2-one

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3,4,5-trimethyl-3,4-dihydropyrrol-2-one

InChI

InChI=1S/C7H11NO/c1-4-5(2)7(9)8-6(4)3/h4-5H,1-3H3

InChI Key

LFPKRQPACWFFHS-UHFFFAOYSA-N

SMILES

CC1C(C(=O)N=C1C)C

Canonical SMILES

CC1C(C(=O)N=C1C)C

synonyms

2H-Pyrrol-2-one,3,4-dihydro-3,4,5-trimethyl-(9CI)

Origin of Product

United States

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